molecular formula C25H28N2O5S B11413903 N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11413903
M. Wt: 468.6 g/mol
InChI Key: JAJRQQUJDKVLPL-UHFFFAOYSA-N
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Description

This compound has the following properties:

    Molecular Formula: C25H28N2O5S\mathrm{C_{25}H_{28}N_2O_5S}C25​H28​N2​O5​S

    Average Mass: 468.565 Da

    Monoisotopic Mass: 468.171906 Da

    ChemSpider ID:

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed would similarly vary based on reaction conditions.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Researchers might explore its interactions with biological macromolecules.

    Medicine: Investigations into its potential therapeutic properties are warranted.

    Industry: It could be useful in the development of novel materials or pharmaceuticals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains to be elucidated. Molecular targets and pathways involved would require further study.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, it’s essential to compare this compound’s structure, properties, and applications with related molecules in the literature.

Properties

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H28N2O5S/c1-3-31-12-6-11-26-24(30)22-16-7-4-5-8-21(16)33-25(22)27-23(29)20-14-18(28)17-13-15(2)9-10-19(17)32-20/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

JAJRQQUJDKVLPL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Origin of Product

United States

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